tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
Overview
Description
“tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate” is a chemical compound with the molecular formula C12H15IN2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCOc2nc(I)ccc12
. This string is a line notation for encoding molecular structures and is widely used in chemical informatics. Physical and Chemical Properties Analysis
This compound has a molecular weight of 362.16 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . Unfortunately, the boiling point is not specified .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrido[4,3-b][1,4]oxazine and Imidazo[1,2-a]pyridine Derivatives
- Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives were synthesized from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, showcasing an approach to creating pyrido[4,3-b][1,4]oxazine derivatives (Arrault et al., 2002).
Crystallography and Hydrogen Bonding Analysis in Related Compounds
- A study of various 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, including the analysis of hydrogen bonding and molecular chains in these structures, provides insights into the structural dynamics of related compounds (Castillo et al., 2009).
Synthesis and Characterization of Schiff Base Compounds
- Research into the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and related Schiff base compounds, including X-ray crystallography and DFT analyses, contributes to understanding the properties of structurally similar tert-butyl carboxylates (Çolak et al., 2021).
Chemical Reactions and Derivatives
Anionic Cascade Recyclization Reactions
- Research on the treatment of tert-butyl acetates with alkyl lithiums and the resulting cascade reactions to form various carboxylates demonstrates the chemical reactivity and potential applications in synthesizing diverse derivatives (Ivanov, 2020).
Synthesis of Piperidine Derivatives
- A study on intramolecular nucleophilic opening of oxirane rings in tert-butyl carboxylates, leading to the synthesis of various piperidine derivatives, showcases another aspect of chemical versatility and application (Moskalenko & Boev, 2014).
Formation of Isoxazole Derivatives
- The formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate from isoxazole-3-ol under specific conditions contributes to our understanding of the reactivity and potential applications of tert-butyl carboxylate compounds (Brehm et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 6-iodo-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(16)15-6-7-17-10-8(15)4-5-9(13)14-10/h4-5H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIDSMOCKFSZBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679046 | |
Record name | tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214932-35-0 | |
Record name | tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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